1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide
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Overview
Description
1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide typically involves multiple steps One common method starts with the preparation of the bicyclic core, 7,7-dimethyl-2-oxobicyclo[22The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane: Shares the bicyclic core structure.
Methanesulfonamide derivatives: Similar functional group but different core structures
Uniqueness
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide is unique due to its combination of a bicyclic core and a methanesulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H29NO3S |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C17H29NO3S/c1-12-6-4-5-7-14(12)18-22(20,21)11-17-9-8-13(10-15(17)19)16(17,2)3/h12-14,18H,4-11H2,1-3H3 |
InChI Key |
YQQRJBLXGCFZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Origin of Product |
United States |
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